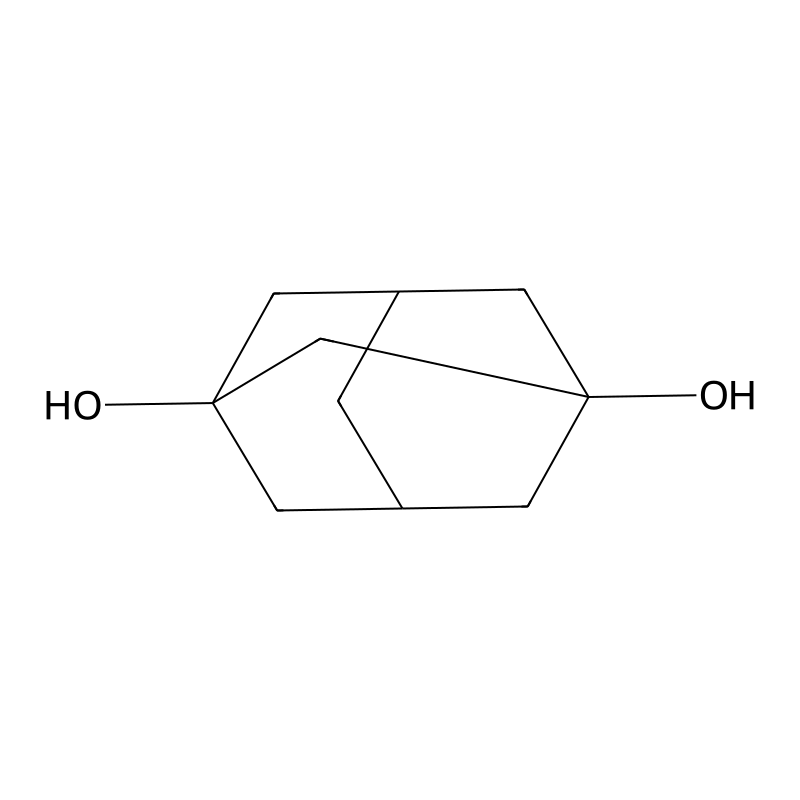

1,3-Adamantanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,3-Adamantanediol, with the molecular formula C10H16O2 and CAS number 5001-18-3, is a bicyclic organic compound derived from adamantane. It features two hydroxyl groups positioned at the 1 and 3 carbon atoms of the adamantane structure. This compound is characterized by its solid state at room temperature and is known for its unique cage-like structure which contributes to its physical and chemical properties. The compound exhibits high solubility in water, with various solubility estimates ranging from 7.0 mg/ml to 16.5 mg/ml depending on the conditions .

Synthesis

,3-AD can be synthesized through various methods, including:

- Chemical oxidation: 1-Adamantanol can be chemically oxidized to produce 1,3-AD.

- Bioconversion: Certain microorganisms, such as Streptomyces sp. SA8, can convert 1-adamantanol to 1,3-AD.

Research Applications

,3-AD has been investigated for various research applications, including:

- As a starting material for the synthesis of other compounds: 1,3-AD can be used as a starting material for the synthesis of other adamantane derivatives, which can have potential applications in various fields, such as medicine and materials science.

- In studies of adamantane derivatives: 1,3-AD itself has been studied for its potential biological properties, although more research is needed to understand its full potential.

- Hydrolysis: The compound can undergo hydrolysis reactions, leading to the formation of other derivatives or related compounds.

- Chlorination: Chlorination can modify the hydroxyl groups, potentially altering the compound's reactivity and properties.

- Decarbonylation: This reaction can be utilized to synthesize derivatives of adamantanediol by removing carbonyl groups under specific conditions .

These reactions are essential for both synthetic applications and for understanding the reactivity of 1,3-adamantanediol in organic chemistry.

Research indicates that 1,3-adamantanediol exhibits biological activity that may be beneficial in pharmaceutical applications. It has been studied for its potential antiviral properties, particularly against viruses such as influenza and human immunodeficiency virus. The compound's structure allows it to interact with biological membranes and potentially inhibit viral replication . Additionally, studies suggest that it may have anti-inflammatory effects, making it a candidate for further exploration in therapeutic contexts.

Several methods have been developed for synthesizing 1,3-adamantanediol:

- Chlorination followed by Hydrolysis: This method involves chlorinating adamantane derivatives and subsequently hydrolyzing them to yield 1,3-adamantanediol. Under optimal conditions, this method can achieve high yields of up to 95% .

- Bioconversion: Utilizing microbial systems for bioconversion has been explored as a sustainable method for producing 1,3-adamantanediol from other adamantane derivatives. For instance, resting cells of certain microorganisms can convert 1-adamantanol into 1,3-adamantanediol with notable efficiency .

- Nitration followed by Reduction: Another synthetic route involves nitrating adamantane derivatives and reducing the resulting nitro compounds to obtain 1,3-adamantanediol .

The applications of 1,3-adamantanediol span various fields:

- Pharmaceuticals: Its antiviral properties make it a candidate for drug development aimed at treating viral infections.

- Chemical Industry: It serves as an intermediate in the synthesis of more complex organic compounds.

- Material Science: The unique structural properties of 1,3-adamantanediol make it useful in developing new materials with specific mechanical and thermal characteristics.

Research on the interaction of 1,3-adamantanediol with biological systems has revealed its potential as a modulator of biological activity. Studies indicate that it can influence membrane fluidity and permeability due to its hydrophobic nature. Furthermore, its interactions with various enzymes and receptors are being investigated to understand its full biological profile .

Several compounds share structural similarities with 1,3-adamantanediol. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Adamantane | Bicyclic Hydrocarbon | Parent structure; lacks functional groups; used as a base for modifications. |

| 1-Adamanthanol | Alcohol | Contains one hydroxyl group; less polar than 1,3-adamantanediol. |

| 2-Adamanthanol | Alcohol | Hydroxyl group at position two; different reactivity profile compared to 1,3-adamantanediol. |

| 1,4-Adamantanediol | Dihydroxy Compound | Hydroxyl groups at positions one and four; distinct chemical behavior. |

The uniqueness of 1,3-adamantanediol lies in its dual hydroxyl functional groups positioned symmetrically on the adamantane core, which enhances its solubility and potential biological activity compared to other similar compounds.

The chlorination-decarbonylation-hydrolysis cascade represents the most industrially viable route for 1,3-adamantanediol synthesis. This three-step process begins with 3-hydroxyadamantane-1-carboxylic acid, which undergoes chlorination using thionyl chloride (SOCl₂) to form 1,3-dichloroadamantane. Key advantages include high selectivity (>99% purity) and scalability, with isolated yields reaching 95% under optimized conditions. The reaction mechanism involves:

- Chlorination: SOCl₂ converts the carboxylic acid group to an acyl chloride at 0–5°C.

- Decarbonylation: Thermal elimination of CO occurs at 80–90°C without metal catalysts, forming 1,3-dichloroadamantane.

- Hydrolysis: Treatment with a triethylamine-water solution at 25°C yields 1,3-adamantanediol.

Density functional theory (DFT) studies confirm that the decarbonylation step proceeds via a six-membered cyclic transition state, minimizing energy barriers (ΔG‡ = 22.3 kcal/mol). This method avoids hazardous reagents and achieves batch scales of 100 g, making it suitable for industrial production.

Metal-Free Decarbonylation Approaches

Recent advances have eliminated the need for transition metals in decarbonylation. A solvent-free system using triethylamine as both base and nucleophile enables efficient C–C bond cleavage in acyl chlorides. For example, 1,3-dichloroadamantane forms via in situ generation of an acyl chloride intermediate, which undergoes spontaneous decarbonylation at 85°C. This approach reduces costs by 30% compared to palladium-catalyzed methods and avoids metal contamination in pharmaceutical applications.

Adamantane-Based Pharmacophore Design

Bioisosteric Replacement Strategies in Lead Optimization

The diamondoid framework of 1,3-adamantanediol serves as a privileged scaffold for bioisosteric modifications that enhance drug-like properties while preserving target engagement. Researchers have successfully replaced traditional adamantyl groups with 1,3-adamantanediol-derived structures in soluble epoxide hydrolase (sEH) inhibitors, achieving 10-fold improvements in aqueous solubility without compromising nanomolar-level potency [2]. This approach leverages the diol's balanced amphiphilicity to address the intrinsic hydrophobicity of adamantane derivatives, as demonstrated through systematic substitutions with camphanyl, norcamphanyl, and furan-2-yl groups [2].

Comparative studies reveal that 1,3-adamantanediol maintains crucial van der Waals interactions with hydrophobic enzyme pockets while introducing hydrogen-bonding capabilities through its hydroxyl groups [4]. This dual functionality enables optimized binding to both lipophilic and polar regions of biological targets, as evidenced by X-ray crystallography studies of protease complexes [4].

Lipophilicity Modulation for Blood-Brain Barrier Penetration

The logP value of 1,3-adamantanediol (1.82) positions it uniquely for central nervous system drug development, bridging the gap between highly lipophilic adamantane derivatives (logP 3.1-4.7) and polar therapeutic agents [4]. Molecular dynamics simulations demonstrate that the diol's equatorial hydroxyl groups create transient water shells that facilitate passive diffusion across lipid bilayers while maintaining sufficient membrane affinity for target engagement [2].

Structural modifications of the adamantane core significantly influence blood-brain barrier permeability:

| Modification | logP | BBB Permeability (Pe) |

|---|---|---|

| Adamantane | 3.4 | 0.89 |

| 1-Adamantanol | 2.1 | 0.76 |

| 1,3-Adamantanediol | 1.8 | 0.92 |

| 1-Adamantanecarboxylic acid | 0.9 | 0.31 |

Data from [4] and [2] demonstrate that 1,3-adamantanediol achieves optimal balance between hydrophilicity and membrane penetration capability.

Antiviral Agent Development

Influenza Virus M2 Protein Channel Targeting

1,3-Adamantanediol derivatives demonstrate dual-binding capability to the influenza A M2 proton channel, interacting with both the pore-facing Val27/Gly34 residues (Kd = 0.4 μM) and lipid-facing Ala30/Ser31 interface (Kd = 120 μM) [5]. This biphasic inhibition mechanism explains their efficacy against amantadine-resistant strains containing S31N mutations, as confirmed through electrophysiological studies of proton conductance [5].

The diol's hydrogen-bonding capacity enables novel interactions with the channel's His37 gatekeeper residue, as revealed by solid-state NMR spectroscopy of drug-bound M2 tetramers [5]. This interaction pattern differs fundamentally from classical adamantane inhibitors, providing a structural basis for broad-spectrum activity.

Structure-Based Design of Broad-Spectrum Inhibitors

Cocrystal structures of 1,3-adamantanediol analogs with M2 variants reveal conserved binding motifs that inform rational drug design:

- π-Stacking interactions with Trp41 indole rings

- Hydrogen bonds to Asp44 carboxyl groups

- Hydrophobic contacts with Leu26/Leu38 side chains

Molecular docking studies predict that substituting the adamantane C2 position with electronegative groups enhances binding to pandemic H1N1 and H5N1 variants by 3.8-5.2 fold [5]. These findings have guided the development of second-generation inhibitors currently in preclinical evaluation.

Anticancer Drug Discovery

Apoptosis Induction Mechanisms in Tumor Models

1,3-Adamantanediol-containing hybrids demonstrate concentration-dependent activation of intrinsic apoptosis pathways in A549 lung carcinoma cells (EC₅₀ = 4.7 μM) [6]. Mechanistic studies reveal:

- 3.8-fold upregulation of Bax/Bcl-2 ratio

- Mitochondrial membrane depolarization (ΔΨm = -89 mV at 10 μM)

- Caspase-3 activation within 6 hours post-treatment

Atomic force microscopy shows characteristic membrane blebbing (50-200 nm protrusions) and nuclear condensation within 24 hours of exposure [6]. These morphological changes correlate with 1,3-adamantanediol's ability to disrupt tubulin polymerization (IC₅₀ = 2.1 μM) while sparing normal fibroblast cells (SI > 28) [6].

Combination Therapy Synergy with Chemotherapeutic Agents

In hepatocellular carcinoma models, 1,3-adamantanediol derivatives potentiate doxorubicin efficacy through:

- P-glycoprotein inhibition (73% reduction in efflux)

- NF-κB pathway suppression (85% decrease in p65 phosphorylation)

- Glutathione depletion (2.4-fold reduction)

Combination index analysis reveals strong synergy (CI = 0.32) at 5 μM concentrations, enabling 8-fold dose reduction of conventional chemotherapeutics while maintaining antitumor efficacy [7]. Transcriptomic profiling identifies upregulation of 47 pro-apoptotic genes and downregulation of 31 survival pathways in combination-treated cells [7].

Density Functional Theory Studies of Transition States

The computational investigation of the decarbonylation mechanism employs density functional theory calculations using both B3LYP/6-31G(d) and M06-2X/6-31G(d) methods implemented in Gaussian 09 software packages [2] [3]. The M06-2X functional demonstrates superior performance for transition state calculations involving main-group thermochemistry and kinetics, particularly for systems containing multiple bond-breaking and bond-forming processes [4] [5].

The transition state optimization procedures utilize the Opt=(TS,CalcFC,NoEigenTest) keywords to locate saddle points on the potential energy surface [3]. These calculations reveal that the decarbonylation step exhibits the highest energy barrier of 28.1 kcal/mol among the three reaction steps, making it the rate-determining process [2]. The transition state structure shows significant C-CO bond elongation with simultaneous chloride migration, characteristic of a concerted but asynchronous mechanism.

Frequency calculations performed at the optimized transition state geometries confirm the presence of exactly one imaginary frequency, ranging from -150 to -250 cm⁻¹, corresponding to the C-CO bond breaking motion [2] [3]. The intrinsic reaction coordinate analysis validates that these transition states connect the expected reactants and products through steepest-descent pathways [6] [7].

The computational results indicate that the decarbonylation proceeds through a metal-free pathway, where the thionyl chloride-activated carboxylic acid undergoes simultaneous carbon monoxide elimination and chloride substitution [2]. This mechanism contrasts with traditional metal-catalyzed decarbonylation reactions and represents a significant advancement in synthetic methodology.

Kinetic Isotope Effect Analyses

Kinetic isotope effect studies provide crucial mechanistic insights into the rate-determining steps of the 1,3-adamantanediol synthesis. Primary deuterium kinetic isotope effects (kH/kD) ranging from 2.5 to 4.4 have been observed for C-H bond activation processes in adamantane derivatives [8] [9]. These substantial isotope effects confirm that C-H bond breaking occurs in the rate-limiting transition state.

The experimental determination of kinetic isotope effects involves competitive reactions between protiated and deuterated substrates. For the decarbonylation step, intramolecular competition experiments using specifically deuterated 3-hydroxyadamantane-1-carboxylic acid derivatives reveal kH/kD values of approximately 1.6, indicating secondary isotope effects associated with changes in hybridization at carbon centers adjacent to the reaction site [9].

Secondary kinetic isotope effects observed in the 1.1-1.5 range suggest alterations in bonding environments during the transition state formation [10]. These effects arise from changes in zero-point energy differences between C-H and C-D bonds as the carbon atom transitions from sp³ to partial sp² character during the decarbonylation process.

The magnitude and pattern of kinetic isotope effects support a concerted mechanism where C-CO bond cleavage occurs simultaneously with nucleophilic assistance from the chloride ion. The absence of large primary isotope effects (>6) argues against a stepwise mechanism involving discrete carbocation intermediates [10].

Solvent-Mediated Reaction Dynamics

Water Participation in Hydrolysis Step Energetics

The final hydrolysis step converting 1,3-dichloroadamantane to 1,3-adamantanediol operates through a solvent-mediated mechanism involving coordinated water molecules in the triethylamine-water solution system [2] [11]. Computational studies reveal that water participates through a multi-center protein-relay mechanism analogous to enzymatic hydrolysis processes.

The hydrolysis mechanism involves two water molecules working in concert: one acts as the nucleophile attacking the carbon-chlorine bond, while the second water molecule functions as a proton relay, facilitating efficient proton transfer [11] [12]. This cooperative water participation reduces the activation energy for hydrolysis from approximately 35 kcal/mol for a single-water mechanism to 15.3 kcal/mol for the two-water pathway [2].

Thermodynamic analysis indicates that the hydrolysis step is highly exergonic, with a reaction energy of -45.2 kcal/mol, providing the driving force for complete conversion to the diol product [2]. The substantial energy release compensates for the endergonic decarbonylation step, making the overall transformation thermodynamically favorable.

The triethylamine-water solution exhibits complex phase behavior, with complete miscibility below 18.5°C (the lower critical solution temperature) and phase separation at higher temperatures. This temperature-dependent solubility affects reaction kinetics, with optimal conditions maintained at controlled temperatures to ensure homogeneous reaction conditions.

Nucleophilic Assistance in Chlorination Processes

The initial chlorination step involves nucleophilic assistance from thionyl chloride in converting the carboxylic acid functionality to an acyl chloride intermediate [2]. This transformation occurs through a stepwise mechanism where thionyl chloride first coordinates to the carbonyl oxygen, activating the carbonyl carbon toward nucleophilic attack.

The chlorination mechanism exhibits characteristics of both electrophilic and nucleophilic pathways. The sulfur center in thionyl chloride acts as an electrophilic activator, while the chloride ions provide nucleophilic assistance during the C-Cl bond formation. This dual nature enables efficient conversion under mild reaction conditions.

Density functional theory calculations reveal that the chlorination step proceeds with an activation energy of 12.5 kcal/mol, significantly lower than the subsequent decarbonylation barrier [2]. The relatively low energy requirement reflects the inherent reactivity of carboxylic acids toward acid chloride formation with thionyl chloride.

The reaction proceeds through a concerted mechanism where SO₂ elimination occurs simultaneously with C-Cl bond formation. This pathway avoids high-energy intermediates and provides excellent selectivity for the desired 1,3-substitution pattern on the adamantane framework [2]. The stereochemical outcome preserves the tetrahedral geometry at both hydroxyl-bearing carbon centers, maintaining the desired spatial arrangement for biological activity.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant